molecular formula C12H17NO2S B261660 4-Methyl-1-(phenylsulfonyl)piperidine

4-Methyl-1-(phenylsulfonyl)piperidine

Cat. No. B261660
M. Wt: 239.34 g/mol
InChI Key: BKTIHUUUEHVIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(phenylsulfonyl)piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(phenylsulfonyl)piperidine involves the inhibition of the reuptake of norepinephrine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in the analgesic and antidepressant effects of the compound.
Biochemical and Physiological Effects:
4-Methyl-1-(phenylsulfonyl)piperidine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can result in the analgesic and antidepressant effects of the compound. Additionally, 4-Methyl-1-(phenylsulfonyl)piperidine has been found to have a low potential for abuse and addiction, which makes it a safer alternative to other analgesic and antidepressant drugs.

Advantages and Limitations for Lab Experiments

4-Methyl-1-(phenylsulfonyl)piperidine has several advantages as a laboratory reagent. It is relatively easy to synthesize and has a high purity level. Additionally, 4-Methyl-1-(phenylsulfonyl)piperidine has a low potential for toxicity, which makes it a safer alternative to other laboratory reagents. However, the limitations of 4-Methyl-1-(phenylsulfonyl)piperidine include its high cost and the limited availability of the compound.

Future Directions

There are several future directions for the research on 4-Methyl-1-(phenylsulfonyl)piperidine. One potential direction is the development of new analogs of 4-Methyl-1-(phenylsulfonyl)piperidine with improved pharmacological properties. Another direction is the investigation of the potential applications of 4-Methyl-1-(phenylsulfonyl)piperidine in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the use of 4-Methyl-1-(phenylsulfonyl)piperidine in combination with other drugs may lead to synergistic effects, which could result in improved therapeutic outcomes.

Synthesis Methods

The synthesis of 4-Methyl-1-(phenylsulfonyl)piperidine involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been well-established and is widely used in laboratory experiments.

Scientific Research Applications

4-Methyl-1-(phenylsulfonyl)piperidine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit analgesic properties and has been used in the treatment of chronic pain. Additionally, 4-Methyl-1-(phenylsulfonyl)piperidine has been found to inhibit the reuptake of norepinephrine and serotonin, which makes it a potential candidate for the treatment of depression and anxiety disorders.

properties

Product Name

4-Methyl-1-(phenylsulfonyl)piperidine

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-methylpiperidine

InChI

InChI=1S/C12H17NO2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

BKTIHUUUEHVIEQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

solubility

25.8 [ug/mL]

Origin of Product

United States

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